![molecular formula C7H6Br2N2 B2927716 3-溴-1H-吡咯并[2,3-c]吡啶氢溴酸盐 CAS No. 67058-79-1](/img/structure/B2927716.png)

3-溴-1H-吡咯并[2,3-c]吡啶氢溴酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

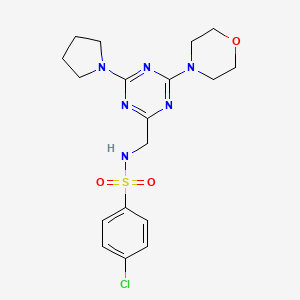

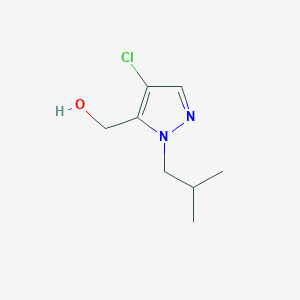

“3-bromo-1H-pyrrolo[2,3-c]pyridine” is a chemical compound with the CAS Number: 67058-76-8 . It has a molecular weight of 197.03 . The compound is stored in an inert atmosphere and under -20C .

Molecular Structure Analysis

The InChI code for “3-bromo-1H-pyrrolo[2,3-c]pyridine” is1S/C7H5BrN2/c8-6-3-10-7-4-9-2-1-5(6)7/h1-4,10H . The InChI key is DAGAQTLMZAEUKX-UHFFFAOYSA-N . Chemical Reactions Analysis

While specific chemical reactions involving “3-bromo-1H-pyrrolo[2,3-c]pyridine hydrobromide” are not available, bromopyridines are known to participate as substrates in many reactions associated with aryl halides, such as the Heck reaction and Buchwald-Hartwig coupling .Physical and Chemical Properties Analysis

“3-bromo-1H-pyrrolo[2,3-c]pyridine” is a solid substance . It is shipped in a cold pack . The storage temperature is under -20C in an inert atmosphere .科学研究应用

超支化聚电解质的合成

由市售 3,5-二甲基吡啶合成的 3,5-双(溴甲基)吡啶氢溴酸盐是超支化聚电解质的前体。通过 1H NMR 观察到这些单体的聚合,产生新的超支化聚[3,5-双(亚烷基)吡啶鎓]。这些聚电解质的结构和性质已经得到表征,在材料科学和工程中显示出潜在的应用 (Monmoton 等人,2008)。

有机合成中的溴化反应

该化合物的相关衍生物,如氢溴酸吡啶鎓过溴酸盐,已被用作有机合成中的高效催化剂和溴化剂。例如,它催化了使用氯胺-T 对烯烃进行氮杂环化,产生了中等至良好的氮杂环产率,证明了其在将含氮官能团引入有机分子中的多功能性 (Ali、Nikalje 和 Sudalai,1999)。

电催化沉积和材料科学应用

研究还探讨了溴离子在吡咯存在下的电催化性能,导致沉积具有改进的电子电导率的聚吡咯。这表明在制造导电聚合物和用于电子器件的材料中具有潜在的应用 (Beck 和 Oberst,1992)。

抗真菌和抗菌剂的开发

从海洋真菌中分离出的新吡咯烷生物碱,包括与 3-溴-1H-吡咯并[2,3-c]吡啶氢溴酸盐相似的结构,已显示出有希望的抗真菌和抗菌活性。这为开发针对耐药菌株的新型药物化合物开辟了道路 (Tsuda 等人,2005)。

催化和合成化学

已探索与 3-溴-1H-吡咯并[2,3-c]吡啶氢溴酸盐相关的化合物的合成和功能化,以将其应用于创建复杂分子结构,例如变形菌素 B 和脱氧变形菌素 B。这些过程利用钯介导的功能化,突出了该化合物在构建药理学相关分子的效用 (Baeza 等人,2010)。

安全和危害

未来方向

A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been reported with potent activities against FGFR1, 2, and 3 . These compounds are being developed as potential cancer therapeutics, indicating promising future directions for “3-bromo-1H-pyrrolo[2,3-c]pyridine hydrobromide” and related compounds .

属性

IUPAC Name |

3-bromo-1H-pyrrolo[2,3-c]pyridine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2.BrH/c8-6-3-10-7-4-9-2-1-5(6)7;/h1-4,10H;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISJROMFDCYJGSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C(=CN2)Br.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2927633.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)cyclohexanecarboxamide](/img/structure/B2927640.png)

![N-(2,3-dimethoxybenzyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2927648.png)

![Tert-butyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B2927650.png)

![2-ethoxy-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2927652.png)

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-phenylbutanamide](/img/structure/B2927655.png)

![ethyl 2-[3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,6-dioxo-3,6-dihydro-1(2H)-pyrimidinyl]acetate](/img/structure/B2927656.png)